Peforelin

Description

Properties

IUPAC Name |

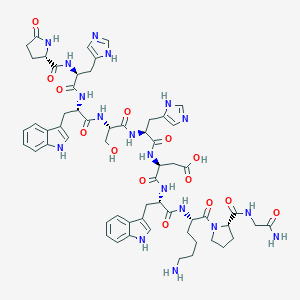

(3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H74N18O14/c60-16-6-5-12-40(59(91)77-17-7-13-47(77)58(90)66-27-48(61)79)70-52(84)41(18-31-23-64-37-10-3-1-8-35(31)37)72-56(88)45(22-50(81)82)75-55(87)44(21-34-26-63-30-68-34)74-57(89)46(28-78)76-53(85)42(19-32-24-65-38-11-4-2-9-36(32)38)71-54(86)43(20-33-25-62-29-67-33)73-51(83)39-14-15-49(80)69-39/h1-4,8-11,23-26,29-30,39-47,64-65,78H,5-7,12-22,27-28,60H2,(H2,61,79)(H,62,67)(H,63,68)(H,66,90)(H,69,80)(H,70,84)(H,71,86)(H,72,88)(H,73,83)(H,74,89)(H,75,87)(H,76,85)(H,81,82)/t39-,40-,41-,42-,43-,44-,45-,46-,47-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTASYRSYWSLWJV-CSYZDTNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCCN)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)O)NC(=O)C(CC4=CN=CN4)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8)C(=O)NCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H74N18O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147859-97-0 | |

| Record name | Peforelin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147859970 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyroglutamyl-histidyl-tryptophyl-seryl-histidyl-asparagyl-tryptophyl-lysyl-prolyl-glycinamid (Acetatsalz) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PEFORELIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UJ8NQ5Z0VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Peforelin: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peforelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH), specifically an analogue of lamprey GnRH-III.[1] It is utilized in veterinary medicine as a GnRH agonist to induce and synchronize estrus in swine.[2] This technical guide provides an in-depth exploration of this compound's mechanism of action, consolidating available data on its pharmacology, and presenting detailed experimental methodologies and signaling pathways for researchers in the field.

Core Mechanism of Action

This compound functions as a potent agonist at the gonadotropin-releasing hormone receptor (GnRH-R) in the anterior pituitary gland. Unlike endogenous GnRH which stimulates the release of both follicle-stimulating hormone (FSH) and luteinizing hormone (LH), this compound exhibits a remarkably selective action, primarily stimulating the synthesis and release of FSH with minimal impact on LH secretion.[2][3] This selective FSH release is crucial for its therapeutic effect, as FSH is the primary driver of follicular growth and development in the ovary, leading to the induction of estrus.[2]

The molecular basis for this selectivity is thought to lie in its interaction with a putative, yet to be fully characterized, FSH-releasing factor receptor (FSHRF) or a specific conformation of the GnRH receptor that preferentially couples to the FSH synthesis and release pathway.

Quantitative Pharmacological Data

Comprehensive quantitative data on the binding affinity and potency of this compound are not extensively available in the public domain. The following tables summarize the known information and provide comparative data for other GnRH analogues to offer a frame of reference.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Assay Type | Ki (nM) | Kd (nM) | Source |

| This compound | Porcine GnRH-R | Not Publicly Available | Not Publicly Available | Not Publicly Available | - |

| Buserelin | Human GnRH-R | Competition Binding | 0.06 | - | [4] |

| Nafarelin | Human GnRH-R | Competition Binding | 0.06 | - | [4] |

| GnRH | Human GnRH-R | Competition Binding | 13 | - | [4] |

Table 2: In Vitro Potency for Gonadotropin Release

| Compound | Cell Type | Parameter | FSH Release EC50 | LH Release EC50 | Source |

| This compound | Porcine Pituitary Cells | Not Publicly Available | Not Publicly Available | Not Publicly Available | - |

| GnRH Agonist (Generic) | Rat Pituitary Cells | EC50 | ~1 nM | ~1 nM | Representative Data |

Table 3: Pharmacokinetic Parameters in Swine (Intramuscular Administration)

| Parameter | This compound | Buserelin (for comparison) | Source |

| Dosage | 150 µ g/animal | 1 mg/pig | [3][5][6] |

| Cmax | Not Publicly Available | 10.99 ± 2.04 ng/mL | [5][6] |

| Tmax | ~1 hour (for FSH peak) | 0.57 ± 0.18 h | [3][5][6] |

| AUC | Not Publicly Available | 25.02 ± 6.93 h*ng/mL | [5][6] |

| t1/2 (elimination) | "a few minutes" | 1.29 ± 0.40 h | [2][5][6] |

Signaling Pathways

This compound, as a GnRH agonist, is presumed to initiate intracellular signaling cascades upon binding to its receptor on pituitary gonadotrophs. While the complete pathway for its selective FSH release is not fully elucidated, evidence suggests the involvement of a nitric oxide (NO) dependent mechanism.

Experimental Protocols

Detailed experimental protocols for this compound are scarce in publicly available literature. Therefore, the following sections provide representative methodologies for key experiments based on standard practices for GnRH analogues.

GnRH Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the GnRH receptor.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the porcine GnRH receptor (e.g., CHO or HEK293 cells).

-

Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).[7]

-

-

Competitive Binding Assay:

-

In a 96-well plate, add a constant concentration of a radiolabeled GnRH analogue (e.g., 125I-Buserelin) to each well.

-

Add increasing concentrations of unlabeled this compound to compete for binding.

-

Add the prepared cell membranes to each well.

-

Incubate at a controlled temperature (e.g., 4°C or 25°C) to reach binding equilibrium.[7]

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold wash buffer to minimize non-specific binding.[8]

-

Measure the radioactivity on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

In Vitro FSH Release Assay from Primary Pituitary Cells

This protocol describes a method to measure the potency of this compound in stimulating FSH release from primary pituitary cells.

Methodology:

-

Cell Isolation and Culture:

-

Aseptically collect anterior pituitary glands from swine.

-

Mechanically and enzymatically dissociate the tissue to obtain a single-cell suspension.

-

Plate the cells in culture wells and allow them to attach and recover for a specified period (e.g., 48-72 hours).

-

-

FSH Release Assay:

-

Wash the cultured pituitary cells with a serum-free medium.

-

Add fresh medium containing varying concentrations of this compound to the wells.

-

Incubate for a defined period (e.g., 4-6 hours) to allow for FSH release.

-

-

FSH Quantification:

-

Collect the cell culture supernatants.

-

Measure the concentration of FSH in the supernatants using a validated and specific enzyme-linked immunosorbent assay (ELISA) for porcine FSH.

-

-

Data Analysis:

-

Plot the concentration of released FSH against the concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of this compound that elicits 50% of the maximal FSH release).

-

Conclusion

This compound's mechanism of action is centered on its selective stimulation of FSH release from the anterior pituitary, making it a valuable tool for estrus synchronization in swine. While a complete quantitative pharmacological profile and a fully elucidated signaling pathway are not yet publicly available, the information presented in this guide provides a comprehensive overview for researchers and drug development professionals. The representative experimental protocols offer a foundation for further investigation into the nuanced pharmacology of this and other GnRH analogues. Further research is warranted to precisely define its receptor interactions and the downstream signaling events that mediate its unique FSH-selective activity.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 3. ema.europa.eu [ema.europa.eu]

- 4. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics of buserelin after intramuscular administration in pigs and cows - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Peforelin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peforelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH) utilized in veterinary medicine.[1] As a GnRH agonist, it plays a crucial role in regulating reproductive processes by selectively stimulating the release of follicle-stimulating hormone (FSH).[2][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its mechanism of action and downstream signaling pathways. Detailed summaries of its properties are presented in structured tables, and key biological pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding for researchers and professionals in drug development.

Chemical Structure and Identification

This compound is a synthetic peptide with a specific amino acid sequence that confers its unique biological activity.[1] Its structure and identifying characteristics are detailed below.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference |

| IUPAC Name | (3S)-4-[[(2S)-1-[[(2S)-6-amino-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-hydroxy-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoic acid | [4] |

| CAS Number | 147859-97-0 | [4] |

| Molecular Formula | C₅₉H₇₄N₁₈O₁₄ | [4] |

| Canonical SMILES | C1C--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--O)NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)--INVALID-LINK--NC(=O)[C@@H]8CCC(=O)N8">C@HC(=O)NCC(=O)N | [5] |

| Amino Acid Sequence | pGlu-His-Trp-Ser-His-Asp-Trp-Lys-Pro-Gly-NH₂ | [5] |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 1259.35 g/mol | [6] |

| Appearance | White to yellowish-white amorphous substance | [2] |

| Solubility | Soluble in water, diluted acetic acid, methanol, DMSO, and DMF | [2] |

| Optical Rotation | [α]20D: -45° to -55° | [2] |

| pH (Free Base) | 5.5 - 7.0 | [2] |

Biological Activity and Mechanism of Action

This compound is a potent GnRH agonist that selectively stimulates the synthesis and release of follicle-stimulating hormone (FSH) from the anterior pituitary gland, with minimal effect on luteinizing hormone (LH) secretion.[2][3] This selective action is attributed to its specific binding to and activation of the GnRH receptor on pituitary gonadotrope cells.

GnRH Receptor Binding and Downstream Signaling

Upon binding to the GnRH receptor, a G-protein coupled receptor (GPCR), this compound initiates a downstream signaling cascade. This process is fundamental to its physiological effects.

The binding of this compound to the GnRH receptor activates the Gαq/11 subunit of the associated G-protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These signaling events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, which ultimately results in the transcription of the FSHβ subunit gene, synthesis of FSH, and its subsequent release.

Experimental Protocols

The synthesis, purification, and biological evaluation of this compound involve standard and specialized laboratory techniques. The following sections provide an overview of these experimental protocols.

Synthesis and Purification

This compound, being a decapeptide, is typically synthesized using solid-phase peptide synthesis (SPPS).[7] This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

A detailed protocol would involve the sequential coupling of Fmoc-protected amino acids to a Rink amide resin.[8] Each coupling step is preceded by the removal of the Fmoc protecting group with a piperidine solution and followed by thorough washing.[8] After the final amino acid is coupled, the peptide is cleaved from the resin and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).[8]

The crude peptide is then precipitated with cold diethyl ether and purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[8] The purity of the final product is confirmed by analytical HPLC and its identity is verified by mass spectrometry.[8]

In Vitro Bioassay: FSH Release from Pituitary Cells

The biological activity of this compound can be assessed in vitro by measuring its ability to stimulate FSH release from primary pituitary cell cultures or suitable pituitary cell lines.[9]

In this assay, dispersed pituitary cells are cultured and then incubated with varying concentrations of this compound.[9] After a defined incubation period, the culture medium is collected, and the concentration of released FSH is quantified using a specific immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).[9] The results are used to generate a dose-response curve to determine the potency of this compound.

In Vivo Bioassay: FSH Release in Animal Models

The in vivo activity of this compound is typically evaluated in animal models, such as pigs or mice, by measuring the increase in serum FSH levels following administration.[2][10]

A typical in vivo study in pigs would involve the following steps:

-

Animal Selection and Acclimation: Healthy, sexually mature gilts or sows are selected and acclimated to the experimental conditions.[11]

-

Treatment Administration: this compound is administered via intramuscular injection at various dosages. A control group receives a placebo injection.[11]

-

Blood Sampling: Blood samples are collected at predetermined time points before and after the injection.[2]

-

Hormone Analysis: Serum is separated from the blood samples, and FSH concentrations are measured using a validated immunoassay.[2]

-

Data Analysis: The change in serum FSH levels over time is analyzed to determine the efficacy and duration of action of this compound.[2]

Applications in Research and Drug Development

This compound serves as a valuable tool in reproductive research, particularly in studies focused on the differential regulation of gonadotropin secretion. Its selective FSH-releasing activity makes it an ideal candidate for investigating the physiological roles of FSH in follicular development and spermatogenesis. In drug development, this compound and its analogues can be explored for therapeutic applications in reproductive medicine where selective FSH stimulation is desired.

Conclusion

This compound is a well-characterized synthetic GnRH agonist with a unique pharmacological profile, primarily stimulating the release of FSH. Its chemical structure and properties are amenable to solid-phase peptide synthesis and purification. The detailed understanding of its mechanism of action and the availability of established in vitro and in vivo bioassays make it a significant molecule for both basic research and potential therapeutic development in the field of reproductive endocrinology. This technical guide provides a foundational resource for scientists and researchers working with this important peptide.

References

- 1. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 2. apvma.gov.au [apvma.gov.au]

- 3. thepigsite.com [thepigsite.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. medkoo.com [medkoo.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. Bioassay of inhibin-like activity using pituitary cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medycynawet.edu.pl [medycynawet.edu.pl]

The Discovery and Development of Peforelin: A Technical Guide

An In-depth Examination of a Novel Gonadotropin-Releasing Hormone Analogue for Reproductive Management

Abstract

Peforelin, a synthetic analogue of lamprey Gonadotropin-Releasing Hormone-III (lGnRH-III), represents a significant advancement in veterinary reproductive medicine. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound. It details the journey from the initial identification of a unique GnRH variant in a basal vertebrate to its commercial application for estrus synchronization in swine. This document summarizes key preclinical and clinical findings, outlines experimental protocols, and presents quantitative data in a structured format for researchers, scientists, and drug development professionals.

Introduction: The Quest for a Selective FSH-Releasing Agent

The regulation of folliculogenesis is a cornerstone of reproductive biology, with Follicle-Stimulating Hormone (FSH) playing a pivotal role. For decades, the non-specific gonadotropin, Pregnant Mare Serum Gonadotropin (PMSG), was widely used in animal breeding to stimulate follicular development. However, ethical concerns surrounding its production and its combined FSH- and Luteinizing Hormone (LH)-like activity spurred the search for more specific and ethically sourced alternatives. This need paved the way for the investigation of alternative GnRH analogues with selective FSH-releasing properties.

Discovery of Lamprey GnRH-III: A Serendipitous Finding

The story of this compound begins with fundamental research into the endocrinology of the sea lamprey (Petromyzon marinus), one of the oldest extant vertebrates. In the early 1990s, Professor Stacia A. Sower and her research team at the University of New Hampshire were investigating the neuroendocrine control of reproduction in this ancient species. Their work led to the discovery and sequencing of a third form of GnRH in the lamprey brain, distinct from the previously identified mammalian and avian forms. This novel decapeptide was named lamprey Gonadotropin-Releasing Hormone-III (lGnRH-III).[1]

Subsequent research revealed that lGnRH-III possessed a unique biological activity: it selectively stimulated the release of FSH with minimal impact on LH secretion.[1] This property was in stark contrast to mammalian GnRH, which stimulates the release of both FSH and LH. The unique primary structure of lGnRH-III, particularly the amino acid sequence from positions 5 to 8, was identified as the key to its selective action.

From Discovery to a Commercial Product: The Development of this compound

The selective FSH-releasing activity of lGnRH-III presented a promising opportunity for a targeted therapeutic agent in veterinary medicine. The German pharmaceutical company, Veyx-Pharma GmbH, recognized this potential and initiated a research and development program to create a synthetic analogue of lGnRH-III for commercial use. This synthetic analogue was named This compound .

This compound is a decapeptide with a modified amino acid sequence from positions 5 to 8 compared to native GnRH, mirroring the structure of lGnRH-III.[2][3] This structural modification confers its selective pharmacodynamic profile. The commercial formulation of this compound is marketed under the brand name Maprelin®.[1][3][4]

The development of this compound focused on its application in swine reproduction, specifically for the induction of estrus in sows after weaning and in sexually mature gilts following progestogen treatment to synchronize their cycles.[1][3]

Mechanism of Action: Selective Stimulation of the HPG Axis

This compound exerts its effects by interacting with the Gonadotropin-Releasing Hormone receptor (GnRH-R) in the anterior pituitary gland. Unlike endogenous GnRH in mammals, which triggers a cascade leading to the release of both FSH and LH, this compound's unique structure results in a conformational change in the GnRH-R that preferentially activates the signaling pathway for FSH synthesis and release.

Figure 1: Signaling pathway of this compound in the hypothalamic-pituitary-gonadal axis.

Preclinical and Clinical Development

Pharmacodynamics and Pharmacokinetics

Preclinical studies in castrated male pigs demonstrated that intramuscular administration of this compound led to a significant increase in serum FSH levels within 30 minutes, with peak concentrations observed at 1 to 2 hours post-injection. FSH levels returned to baseline within 12 to 24 hours. In contrast, the effect on LH secretion was minimal.[2]

Pharmacokinetic studies have shown that this compound is rapidly absorbed following intramuscular injection. Due to its peptide nature, it has a short plasma half-life and is quickly metabolized and eliminated. Oral bioavailability is very limited due to enzymatic degradation in the gastrointestinal tract.[2]

Toxicology and Safety

Regulatory evaluations by agencies such as the European Medicines Agency (EMA) and the Australian Pesticides and Veterinary Medicines Authority (APVMA) have concluded that this compound has a low order of toxicity.[2] Due to its peptide nature and rapid degradation, specific genotoxicity and carcinogenicity studies were not deemed necessary.[2] Safety studies in the target species (pigs) showed good tolerance, with no significant local or systemic adverse reactions observed even at doses several times the recommended therapeutic dose.

Efficacy in Swine

Numerous clinical trials have been conducted to evaluate the efficacy of this compound for estrus synchronization in gilts and sows. These studies have consistently demonstrated that this compound effectively induces a fertile estrus.

Table 1: Summary of Efficacy Data for this compound in Gilts

| Study Parameter | This compound Group | Control Group | p-value | Reference |

| Estrus Rate (%) | 90.0 | 78.5 | ≤ 0.05 | [1] |

| Farrowing Rate (%) | 93.33 | 89.23 | > 0.05 | [1] |

Table 2: Summary of Efficacy Data for this compound in Sows

| Study Parameter | This compound Group | Control Group | p-value | Reference |

| Estrus Rate (Pluriparous Sows, %) | 95.0 | 90.0 | = 0.005 | [5] |

| Weaning-to-Estrus Interval (days) | No significant difference | No significant difference | > 0.05 | [6] |

| Farrowing Rate (%) | No significant difference | No significant difference | > 0.05 | [6] |

Experimental Protocols

Dose Determination Studies in Sows

Objective: To determine the optimal dose of this compound for induction of estrus in weaned sows.

Methodology:

-

Healthy, multiparous sows were weaned from their litters after a lactation period of approximately 4 weeks.

-

24 hours post-weaning, sows were randomly assigned to different treatment groups and received a single intramuscular injection of this compound at doses ranging from 50 µg to 200 µg, or a positive control (PMSG).

-

Estrus detection was performed twice daily by observing for the standing heat reflex in the presence of a boar.

-

The primary efficacy parameter was the estrus rate within 7 days post-weaning.[3]

Figure 2: Experimental workflow for a dose determination study of this compound in weaned sows.

Clinical Efficacy Trial in Gilts

Objective: To evaluate the efficacy of this compound for induction of estrus in sexually mature gilts following cycle synchronization with a progestogen.

Methodology:

-

Sexually mature gilts were administered the progestogen altrenogest for 18 consecutive days to synchronize their estrous cycles.[1]

-

48 hours after the final altrenogest treatment, gilts were randomly assigned to a treatment group (single intramuscular injection of 150 µg this compound) or a control group (no treatment).[1]

-

Estrus detection was performed three times daily starting from the second day after this compound administration.[1]

-

Gilts in estrus were artificially inseminated.

-

Pregnancy status and farrowing rates were determined as primary endpoints.[1]

Figure 3: Experimental workflow for a clinical efficacy trial of this compound in gilts.

Conclusion

The development of this compound is a prime example of how basic research into the biology of a primitive vertebrate can lead to the development of a targeted and effective veterinary pharmaceutical. From the initial discovery of the unique FSH-releasing properties of lamprey GnRH-III by Professor Stacia A. Sower to its successful commercialization by Veyx-Pharma as Maprelin®, this compound offers a valuable tool for reproductive management in the swine industry. Its selective mechanism of action, favorable safety profile, and proven efficacy make it a significant contribution to veterinary medicine and a testament to the value of fundamental scientific inquiry.

References

- 1. medycynawet.edu.pl [medycynawet.edu.pl]

- 2. apvma.gov.au [apvma.gov.au]

- 3. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 4. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effect of a GnRH analogue (Maprelin) on the reproductive performance of gilts and sows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An evaluation of gonadotropin-releasing hormone analogue administered to gilts and sows on subsequent reproductive performance and piglet birth weight - PMC [pmc.ncbi.nlm.nih.gov]

Peforelin: A Technical Guide on its Function as a GnRH Analogue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peforelin is a synthetic decapeptide analogue of gonadotropin-releasing hormone (GnRH) used in veterinary medicine.[1] Structurally, it is an analogue of lamprey GnRH-III (l-GnRH-III).[2][3] this compound is classified as a GnRH agonist and is primarily utilized for the induction and synchronization of estrus in swine.[2][4] Unlike native GnRH which stimulates the release of both Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), this compound is reported to selectively stimulate the release of FSH with minimal effect on LH.[2][5] This technical guide provides an in-depth overview of the core function of this compound, its underlying signaling pathways, relevant experimental protocols for characterization, and a summary of available quantitative data.

The GnRH Signaling Pathway

The physiological effects of this compound are mediated through the Gonadotropin-Releasing Hormone Receptor (GnRH-R), a G-protein coupled receptor (GPCR) located on the surface of pituitary gonadotrope cells.[6][7] The binding of a GnRH agonist like this compound to the GnRH-R initiates a cascade of intracellular events that ultimately lead to the synthesis and secretion of gonadotropins.

The primary signaling pathway activated by the GnRH receptor involves the Gαq/11 protein.[8] Upon agonist binding, the receptor undergoes a conformational change, activating the associated Gαq/11 protein. This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[7] DAG, in conjunction with the elevated intracellular Ca2+, activates protein kinase C (PKC).[8] These signaling intermediates lead to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, which are crucial for the transcription of gonadotropin subunit genes.[9]

Experimental Protocols

Characterizing the function of a GnRH analogue like this compound involves a series of in vitro and in vivo experiments to determine its binding affinity, downstream signaling effects, and physiological outcomes.

Receptor Binding Affinity Assay

A competitive radioligand binding assay is the standard method to determine the binding affinity of a compound to its receptor.[8][10] This assay measures the ability of the unlabeled ligand (this compound) to displace a radiolabeled ligand from the GnRH receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the GnRH receptor (e.g., CHO or HEK293 cells).[8]

-

Competitive Binding: The cell membranes are incubated with a fixed concentration of a radiolabeled GnRH analogue (e.g., [¹²⁵I]-Buserelin) and varying concentrations of unlabeled this compound.[7]

-

Equilibration and Separation: The binding reaction is allowed to reach equilibrium. The receptor-bound radioligand is then separated from the unbound radioligand via rapid filtration.[8]

-

Quantification: The radioactivity of the filters is measured using a scintillation counter.[8]

-

Data Analysis: The percentage of specific binding of the radioligand is plotted against the concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined from the resulting competition curve. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[11]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. medycynawet.edu.pl [medycynawet.edu.pl]

- 3. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. apvma.gov.au [apvma.gov.au]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. academic.oup.com [academic.oup.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

The Role of Peforelin in Neuroendocrine Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Peforelin is a synthetic decapeptide analogue of Gonadotropin-Releasing Hormone (GnRH) used in veterinary medicine.[1][2][3] Structurally, it is an analogue of Lamprey-GnRH-III.[4][5] Compared to native GnRH, this compound features modified amino acids at positions 5 through 8, with the natural tyrosine-glycine-leucine-arginine sequence replaced by histidine-asparagine-tryptophan-lysine.[4] This modification confers a selective pharmacological action, primarily stimulating the release of Follicle-Stimulating Hormone (FSH) from the anterior pituitary, with minimal effect on Luteinizing Hormone (LH) secretion.[1][2] This selective action on the Hypothalamic-Pituitary-Gonadal (HPG) axis makes it a tool for managing reproductive cycles in animals, particularly for inducing estrus in swine.[1][4][6] Recent research also explores its potential as an alternative to Pregnant Mare Serum Gonadotropin (PMSG) for superovulation in laboratory animals like mice.[7][8]

Core Neuroendocrine Pathway: The Hypothalamic-Pituitary-Gonadal (HPG) Axis

This compound exerts its effects by acting as an agonist at GnRH receptors on gonadotropic cells in the anterior pituitary gland. Endogenous GnRH, synthesized in the hypothalamus, is the primary regulator of the reproductive endocrine system.[9] It is released in a pulsatile manner to stimulate the pituitary to secrete both FSH and LH.[4]

This compound, as a synthetic GnRH analogue, mimics the action of endogenous GnRH.[4] However, its structural modifications lead to a preferential stimulation of FSH synthesis and release.[1][2]

The sequence of events is as follows:

-

Administration: this compound is administered via intramuscular injection.[1]

-

Pituitary Binding: It travels to the anterior pituitary and binds to GnRH receptors.

-

Selective FSH Release: This binding selectively triggers the synthesis and release of FSH into the bloodstream.[1][2]

-

Follicular Development: FSH acts on the ovaries to stimulate the growth and maturation of ovarian follicles.[1][5]

-

Estrus Induction: The development of follicles leads to the production of estrogen, which in turn induces the physiological and behavioral signs of estrus.[1]

Signaling Pathway Diagram

The following diagram illustrates the neuroendocrine pathway modulated by this compound.

Quantitative Data

The efficacy of this compound has been quantified in several studies, primarily focusing on reproductive parameters in swine and oocyte yield in mice.

Table 1: Efficacy of this compound in Swine

| Parameter | Species/Parity | This compound Dose | Result | Control/Comparison | Reference |

| Estrus Rate (within 6-10 days) | Pluriparous Sows | 150 µg | 93.3% | 80.8% (Control) | [1] |

| Weaning to Estrus Interval | Primiparous Sows | 37.5 µg | Improved (p < 0.05) | Untreated Control | [1] |

| Farrowing Rate | Gilts | 150 µg | 93.9% | Statistically better than untreated (p < 0.05) | [1] |

| Pregnancy Rate | Gilts | 150 µg | 94.6% | - | [1] |

| Estrus Rate | Gilts | 150 µg | 90.0% | 78.5% (Control, p ≤ 0.05) | [6] |

| Farrowing Rate | Gilts | 150 µg | 93.33% (avg) | 89.23% (avg, Control) | [6] |

| Follicle Size (FS1) | Gilts | 150 µg | 5.4 mm | 4.9 mm (Control, p = 0.02) | [10] |

| Follicle Size (FS2) | Pluriparous Sows | 150 µg | 6.8 mm | 6.3 mm (Control, p = 0.03) | [10] |

Table 2: Efficacy of this compound for Superovulation in Mice (C57BL/6J)

| This compound Dose | Mean Oocyte Yield (per 10 animals) | Comparison (PMSG) | Fertilization Rate | Reference |

| 1.0 µg | ~100 | Significantly lower than PMSG | High | [7] |

| 0.5 µg | ~175 (Highest yield among this compound groups) | Significantly lower than PMSG | High | [7] |

| 0.25 µg | ~75 | Significantly lower than PMSG | High | [7] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research.

Protocol 1: Estrus Induction in Gilts and Sows

This protocol is synthesized from studies investigating the reproductive performance in commercial pig herds.[5][6]

-

Objective: To evaluate the effect of this compound on estrus induction and subsequent litter performance.

-

Animal Model: Sexually mature gilts, primiparous sows, and pluriparous sows.[5][6]

-

Grouping: Animals are randomly allocated to a treatment group (this compound), a positive control group (e.g., eCG), and a negative control group (e.g., saline solution).[5]

-

Synchronization (Gilts): Gilts are synchronized with altrenogest for 18 days.[6]

-

Treatment Administration:

-

Gilts & Pluriparous Sows: A single intramuscular injection of 150 µg this compound is administered 48 hours after the final altrenogest treatment (gilts) or 24 hours post-weaning (sows).[5][6]

-

Primiparous Sows: A single intramuscular injection of 37.5 µg this compound is administered 24 hours post-weaning.[5][6]

-

-

Endpoint Measurement:

-

Estrus Detection: Monitored three times daily starting from the second day after treatment/weaning, using teaser boars.[6]

-

Reproductive Performance: Recording of weaning-to-estrus interval (WEI), pregnancy rate, farrowing rate, and litter size (total born, live born, stillborn).[5][6]

-

Hormone Levels: Blood samples may be taken to determine FSH concentrations at baseline and post-injection.[10]

-

Protocol 2: Superovulation Induction in Mice

This protocol is based on a study evaluating this compound as an alternative to PMSG.[7][8]

-

Objective: To evaluate the efficacy of this compound for inducing superovulation and oocyte yield.

-

Animal Model: Female C57BL/6J mice, aged 3-4 weeks.[8]

-

Grouping: Mice are randomly divided into groups receiving different concentrations of this compound (e.g., 1.0 µg, 0.5 µg, 0.25 µg) or a standard dose of PMSG (e.g., 5 IU) as a control.[7]

-

Treatment Administration:

-

This compound/PMSG: A single intraperitoneal injection of the assigned hormone is administered.[7]

-

hCG: An injection of human chorionic gonadotropin (hCG) is administered to all groups to induce ovulation.

-

-

Endpoint Measurement:

-

Oocyte Collection: Oocytes are collected from the oviducts.

-

Quantification: The total number of oocytes is counted.

-

Fertilization and Development: Oocytes undergo in vitro fertilization (IVF), and rates of fertilization and development to the blastocyst stage are recorded.[7]

-

Ovarian Morphology: Ovaries may be dissected for histological analysis to quantify follicular stages and corpora lutea.[7]

-

Experimental Workflow Diagram

References

- 1. drugs.com [drugs.com]

- 2. assets.hpra.ie [assets.hpra.ie]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. apvma.gov.au [apvma.gov.au]

- 5. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medycynawet.edu.pl [medycynawet.edu.pl]

- 7. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The neuroendocrine pathways and mechanisms for the control of the reproduction in female pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of a GnRH analogue (Maprelin) on the reproductive performance of gilts and sows - PubMed [pubmed.ncbi.nlm.nih.gov]

Peforelin API in Veterinary Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Peforelin, a synthetic analogue of gonadotropin-releasing hormone (GnRH), represents a significant tool in veterinary reproductive medicine, particularly in swine. As a GnRH agonist, its primary mechanism involves the stimulation of the anterior pituitary to selectively release follicle-stimulating hormone (FSH) in pigs.[1][2][3] This selective action promotes follicular growth and induces estrus, offering a method for synchronizing reproductive cycles in sows and gilts.[1][2][3][4] This technical guide provides an in-depth overview of this compound's core attributes, summarizing key quantitative data from veterinary studies, detailing experimental protocols, and visualizing its mechanism of action and experimental application.

Core Concepts and Mechanism of Action

This compound is a synthetic decapeptide analogue of GnRH.[1][2][3][5] Its structure differs from native GnRH at positions 5 through 8 of the amino acid sequence, where the natural tyrosine-glycine-leucine-arginine sequence is replaced by histidine-asparagine-tryptophan-lysine.[2][3][5] This modification results in a selective stimulation of FSH release in pigs, with minimal effect on luteinizing hormone (LH) secretion.[1][2][3] The pulsatile release of FSH induced by a single application of this compound leads to follicular growth and the subsequent induction of estrus.[1][2][3]

In contrast to the initial stimulatory effect, continuous administration of GnRH agonists leads to a downregulation of GnRH receptors in the pituitary gland.[6][7][8][9] This desensitization ultimately suppresses the release of both FSH and LH, a mechanism utilized for reversible long-term suppression of reproductive function in various species.[6][7][9] However, the clinical application of this compound in swine focuses on its initial stimulatory "flare-up" effect to synchronize estrus.

Signaling Pathway

The mechanism of action of this compound, as a GnRH agonist, involves binding to GnRH receptors on the surface of gonadotrope cells in the anterior pituitary. This binding initiates a cascade of intracellular signaling events, leading to the synthesis and release of gonadotropins.

Quantitative Data from Veterinary Studies

The efficacy of this compound for estrus induction and its impact on reproductive performance in swine have been evaluated in several clinical trials. The following tables summarize key quantitative findings.

Table 1: Efficacy of this compound in Gilts (Post-Altrenogest Treatment)

| Parameter | This compound Group | Control Group | P-value | Reference |

| Estrus Rate (%) | 90.0 | 78.5 | ≤ 0.05 | [4] |

| Pregnancy Rate (%) | 94.6 | - | < 0.05 (vs. untreated) | [1] |

| Farrowing Rate (%) | 93.9 | - | < 0.05 (vs. untreated) | [1] |

| Follicle Size (FS1, mm) | 5.4 | 4.9 | P = 0.02 | [10] |

Table 2: Efficacy of this compound in Sows (Post-Weaning)

| Parameter | This compound Group | Control Group | P-value | Reference |

| Estrus within 6-10 days (%) | 93.3 | 80.8 | < 0.05 | [1] |

| Weaning to Estrus Interval | Improved | - | < 0.05 | [1] |

| Estrus Rate (Primiparous, %) | 81.66 | 90.0 | - | [4] |

| Estrus Rate (Pluriparous, %) | 95 | 90 | P = 0.005 | [10] |

| Follicle Size (FS2, Pluriparous, mm) | 6.8 | 6.3 | P = 0.03 | [10] |

Table 3: Litter Performance in this compound-Treated Sows

| Parameter | This compound Group | Control Group | eCG Group | P-value | Reference |

| Total Piglets Born (Gilts) | 13.6 | 14.9 | 15.4 | P = 0.02 | [10] |

| Stillborn Piglets (Pluriparous) | 1.8 | 1.7 | 1.4 | P = 0.05 | [10] |

| Live Born Birth Weight (Gilts, kg) | 1.36 | 1.32 | 1.26 | < 0.02 | [11] |

Note: eCG (equine chorionic gonadotropin) is another hormone used for estrus synchronization.

Experimental Protocols

The following sections detail standardized methodologies for conducting research with this compound in swine.

Estrus Synchronization in Gilts

This protocol is designed to induce a fertile estrus in sexually mature gilts following progestogen treatment.

1. Animal Selection:

-

Select healthy, sexually mature gilts that have exhibited at least one natural estrous cycle.

-

Exclude animals with any signs of reproductive disorders or general health issues.

2. Progestogen Treatment:

-

Administer altrenogest orally at a dose of 20 mg per gilt per day for 18 consecutive days to synchronize the estrous cycle.[4]

3. This compound Administration:

-

48 hours after the final altrenogest administration, inject a single dose of 150 µg of this compound (2.0 mL of a 75 µg/mL solution) intramuscularly.[1][2][12]

4. Estrus Detection and Insemination:

-

Begin estrus detection twice daily, starting 24 hours after this compound injection, using a teaser boar.

-

Perform artificial insemination (AI) at 12 and 24 hours after the onset of standing heat.

5. Data Collection and Endpoints:

-

Primary Endpoint: Estrus rate (percentage of gilts showing estrus within a defined period).

-

Secondary Endpoints: Pregnancy rate (confirmed by ultrasound at day 25-30 post-insemination), farrowing rate, and litter size.

Estrus Synchronization in Sows

This protocol is for the induction of estrus in sows after weaning.

1. Animal Selection:

-

Select healthy primiparous or pluriparous sows with a normal lactation period (e.g., 21-28 days).

-

Ensure sows are in good body condition and free from clinical disease.

2. This compound Administration:

3. Estrus Detection and Insemination:

-

Commence estrus detection twice daily, starting on day 3 post-weaning, using a teaser boar.

-

Inseminate sows according to standard farm protocol upon detection of standing estrus.

4. Data Collection and Endpoints:

-

Primary Endpoint: Weaning-to-estrus interval (WEI).

-

Secondary Endpoints: Estrus rate, farrowing rate, total number of piglets born, and number of live-born piglets.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a study evaluating the efficacy of this compound in sows.

Conclusion

This compound serves as a valuable and effective API in veterinary research and clinical practice for the management of reproduction in swine. Its selective action on FSH release provides a reliable method for the induction and synchronization of estrus. The quantitative data and standardized protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and veterinary science, facilitating further investigation and application of this GnRH agonist.

References

- 1. drugs.com [drugs.com]

- 2. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 3. assets.hpra.ie [assets.hpra.ie]

- 4. medycynawet.edu.pl [medycynawet.edu.pl]

- 5. apvma.gov.au [apvma.gov.au]

- 6. Clinical use of GnRH agonists in canine and feline species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. semanticscholar.org [semanticscholar.org]

- 8. Gonadotropin-releasing hormone agonist - Wikipedia [en.wikipedia.org]

- 9. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Agonist Implants for Male Dog Fertility Suppression: A Review of Mode of Action, Efficacy, Safety, and Uses [frontiersin.org]

- 10. Effect of a GnRH analogue (Maprelin) on the reproductive performance of gilts and sows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An evaluation of gonadotropin-releasing hormone analogue administered to gilts and sows on subsequent reproductive performance and piglet birth weight - PMC [pmc.ncbi.nlm.nih.gov]

Peforelin's Effect on Pituitary Hormone Secretion: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peforelin is a synthetic peptide analogue of lamprey gonadotropin-releasing hormone-III (l-GnRH-III).[1][2] Marketed under the brand name Maprelin®, it is classified as a Gonadotropin-Releasing Hormone (GnRH) agonist and is utilized in veterinary medicine to manage reproductive cycles in livestock.[3] Like other GnRH agonists, this compound interacts with the GnRH receptor (GnRH-R) on pituitary gonadotrope cells to modulate the synthesis and secretion of the gonadotropins: luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][4] These hormones are pivotal in regulating gonadal function, including follicular development, ovulation, and steroidogenesis.[2]

This technical guide provides an in-depth analysis of this compound's mechanism of action, its effects on pituitary hormone secretion as demonstrated in key in vitro and in vivo studies, and detailed experimental protocols for its evaluation.

Mechanism of Action: GnRH Receptor Signaling

This compound exerts its effects by binding to the GnRH receptor, a member of the G-protein coupled receptor (GPCR) family, on the surface of anterior pituitary cells.[5][6] The canonical signaling pathway initiated by GnRH agonist binding is primarily mediated through the Gαq/11 protein subunit.[5][7]

Upon receptor activation, the following cascade is initiated:

-

Gαq/11 Activation : The activated GnRH receptor catalyzes the exchange of GDP for GTP on the Gαq/11 subunit.[5]

-

Phospholipase C (PLC) Activation : The activated Gαq/11 subunit stimulates PLC.[7]

-

Second Messenger Production : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[7]

-

Downstream Effects :

The elevation in intracellular Ca²+ and activation of PKC are critical for the downstream cellular responses, including the synthesis and exocytosis of LH and FSH.[7] While native GnRH regulates both FSH and LH, its analogue l-GnRH-III, from which this compound is derived, has been noted to selectively stimulate FSH secretion in some species.[1][2] However, continuous high-dose administration of GnRH agonists like this compound can lead to receptor desensitization and downregulation, resulting in a paradoxical suppression of gonadotropin release and gonadal function, a state sometimes referred to as "chemical castration".[6][8]

In Vivo Effects on Pituitary Hormones and Reproductive Outcomes

This compound has been evaluated primarily in swine and mice, where it is used to synchronize estrus and induce ovulation.[1][9]

Studies in Swine (Gilts and Sows)

In commercial pig production, this compound is administered to weaned sows or gilts following progestogen treatment to stimulate follicular development and synchronize estrus.[2][4] Studies have shown that this compound can improve some reproductive parameters, though its direct effect on FSH and LH levels has yielded conflicting results. One study reported that this compound treatment did not induce a significant release of FSH or LH.[4] Conversely, other research suggests its utility is based on the underlying mechanism of stimulating gonadotropin release.[1][2]

The table below summarizes key quantitative findings from comparative studies in swine.

| Parameter | Species/Parity | This compound Group | Comparator Group (eCG) | Control Group (Saline) | Citation |

| Estrus Rate (ER) within 7 days | Pluriparous Sows | 95% | 91% | 90% | [10] |

| Farrowing Rate (FR) Increase | Gilts | +6.4% | - | (vs. Control) | [1] |

| Farrowing Rate (FR) Increase | Multiparous Sows | +4.9% | - | (vs. Control) | [1] |

| Live Born Piglet Weight (kg) | Gilts | 1.36 | 1.26 | 1.32 | [11][12] |

| Number of Stillborn Piglets | Pluriparous Sows | 2.2 | 0.9 | 1.4 | [11][12] |

| Follicle Size at Estrus (mm) | Gilts | 5.4 | 4.9 | 4.9 | [10] |

| Follicle Size at Estrus (mm) | Pluriparous Sows | 6.8 | 5.3 | 6.3 | [10] |

Studies in Mice

This compound has been investigated as a potential alternative to Pregnant Mare Serum Gonadotropin (PMSG) for inducing superovulation in laboratory mice, driven by ethical concerns over PMSG production.[9][13]

The primary study found that while this compound is a viable agent for superovulation, it is less effective at stimulating oocyte development than PMSG at the tested concentrations.[9][14] However, the oocytes that were produced showed high fertilization rates, indicating no adverse effect on oocyte quality.[9][15]

| Parameter | This compound Dose | This compound Group (n=10 mice) | PMSG Group (5 IU) (n=2 mice) | Citation |

| Total Oocytes Collected (Trial 1) | 1.00 µg | 14 | 110 | [14] |

| Total Oocytes Collected (Trial 2) | 0.50 µg | 31 | 95 | [14] |

| Total Oocytes Collected (Trial 3) | 0.25 µg | 20 | 67 | [14] |

Experimental Protocols

Evaluating the effect of a GnRH agonist like this compound on pituitary hormone secretion involves both in vitro cell-based assays and in vivo animal models.

In Vitro Protocol: Calcium Mobilization Assay

This assay measures the ability of this compound to stimulate the GnRH receptor and induce intracellular calcium release in a relevant cell line.[7][16]

1. Materials:

-

Cells: GnRH-R expressing cells (e.g., HEK293, CHO-K1, or αT3-1 pituitary gonadotrope cells).[16]

-

Reagents:

-

Equipment:

2. Methodology:

-

Cell Plating: Seed the GnRH-R expressing cells into microplates at an optimized density (e.g., 10,000-20,000 cells/well) and incubate overnight at 37°C in a 5% CO₂ incubator.[7]

-

Dye Loading: Remove the cell culture medium and add the dye loading solution containing the calcium-sensitive dye. Incubate for 30-60 minutes at 37°C, followed by a 30-minute incubation at room temperature, protected from light.[7]

-

Compound Preparation: Prepare serial dilutions of this compound and the positive control in assay buffer to achieve the desired final concentrations.

-

Fluorescence Measurement:

-

Place the microplate in the fluorescence plate reader.

-

Establish a baseline fluorescence reading for 10-20 seconds.[7]

-

Use the instrument's liquid handler to add the this compound or control solutions to the wells.

-

Immediately begin kinetic measurement of fluorescence intensity (e.g., excitation at 490 nm, emission at 520 nm) for 1-3 minutes to capture the transient calcium flux.[7]

-

-

Data Analysis: Calculate the change in fluorescence (peak minus baseline) for each well. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

In Vivo Protocol: Evaluation of Reproductive Parameters in Swine

This protocol outlines a typical study to assess the efficacy of this compound in gilts.[1][10]

1. Materials & Animals:

-

Animals: Sexually mature gilts of a specific genetic line and age.

-

Compounds:

-

Altrenogest (progestogen for estrus synchronization).

-

This compound (test article).

-

eCG (comparator, optional).

-

Saline solution (vehicle control).

-

-

Equipment:

-

Ultrasound scanner with a transrectal probe for ovarian follicle measurement.

-

Blood collection tubes (e.g., heparinized tubes).

-

Centrifuge and freezer (-80°C) for plasma storage.

-

Hormone assay kits (e.g., ELISA or RIA for LH, FSH).

-

2. Methodology:

-

Synchronization: Synchronize the estrous cycle of all gilts by administering altrenogest orally for a fixed period (e.g., 18 days).[1]

-

Randomization & Treatment: At a set time after the final altrenogest administration (e.g., 48 hours), randomly allocate animals to treatment groups.[1][10] Administer the assigned treatment (e.g., this compound, eCG, or saline) via the appropriate route (e.g., intramuscular injection).

-

Estrus Detection: Perform heat detection twice daily starting 24 hours after treatment. Record all animals exhibiting standing estrus.

-

Follicular Monitoring: In a subset of animals from each group, perform daily transrectal ultrasonography to measure the diameter of the largest ovarian follicles from treatment until ovulation.[10]

-

Blood Sampling & Hormone Analysis:

-

Collect blood samples at predetermined time points (e.g., 0, 2, 4, 8, and 24 hours post-treatment).[17]

-

Separate plasma via centrifugation and store at -80°C.

-

Analyze plasma samples for LH and FSH concentrations using validated immunoassays.

-

-

Data Collection & Analysis: Record key reproductive performance indicators such as estrus rate, weaning-to-estrus interval, and farrowing rate. Analyze quantitative data (hormone levels, follicle size) using appropriate statistical methods (e.g., ANOVA, t-tests).

Conclusion

This compound is a GnRH agonist that functions by stimulating the canonical Gαq/11-PLC signaling pathway in pituitary gonadotropes to induce the secretion of LH and FSH. In vivo studies in swine demonstrate its utility in managing reproductive cycles, with measurable, albeit modest, improvements in parameters like estrus rate and follicle size.[10] In mice, it serves as a viable, though less potent, alternative to PMSG for superovulation.[9] The provided protocols offer a framework for the continued investigation and characterization of this compound and other novel GnRH analogues in both basic research and drug development settings. Further research is warranted to clarify the dose-dependent effects and potential for selective FSH stimulation in target species.

References

- 1. medycynawet.edu.pl [medycynawet.edu.pl]

- 2. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Hi-Affi™ In Vitro Cell based Gonadotrophin releasing Hormone Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. benchchem.com [benchchem.com]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of a GnRH analogue (Maprelin) on the reproductive performance of gilts and sows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Evaluation of Synthetic GnRH-Analog this compound with Regard to Oocyte Differentiation and Follicular Development in C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

Methodological & Application

Peforelin Injection Protocol for Swine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peforelin is a synthetic analogue of Gonadotropin-Releasing Hormone (GnRH), specifically an analogue of lamprey GnRH-III (l-GnRH-III).[1][2] It is utilized in swine reproductive management for the induction and synchronization of estrus.[1] Unlike other GnRH analogues that primarily trigger the release of Luteinizing Hormone (LH), this compound selectively stimulates the secretion of Follicle-Stimulating Hormone (FSH) from the anterior pituitary gland.[3][4][5] This targeted action on FSH promotes the growth and maturation of ovarian follicles, leading to a more predictable onset of estrus in weaned sows and in sexually mature gilts following progestogen treatment.[1][5] These application notes provide detailed protocols for the use of this compound in swine, summarize key quantitative data from various studies, and illustrate the underlying physiological pathways and experimental workflows.

Mechanism of Action

This compound, as a GnRH agonist, binds to GnRH receptors on the pituitary gonadotrophs. Its unique structure results in a preferential stimulation of the synthesis and release of FSH over LH.[3][4] The surge in endogenous FSH stimulates the recruitment and development of a cohort of ovarian follicles.[5] As these follicles grow, they produce estrogens, which are responsible for the behavioral and physiological signs of estrus.[5] This hormonal cascade ultimately leads to ovulation, making this compound a valuable tool for synchronizing breeding cycles within a herd.[5][6]

Caption: this compound signaling pathway in swine.

Quantitative Data Summary

The efficacy of this compound has been evaluated in numerous studies, demonstrating its impact on key reproductive parameters in both gilts and sows of varying parities.

Table 1: this compound Dosage and Administration Timing

| Animal Category | Condition | This compound Dosage | Timing of Administration |

| Gilts | Sexually mature, following progestogen (e.g., altrenogest) cycle inhibition | 150 µg (2.0 mL) | 48 hours after final progestogen treatment |

| Primiparous Sows | Post-weaning | 37.5 µg (0.5 mL) | 24 hours after weaning |

| Pluriparous Sows | Post-weaning | 150 µg (2.0 mL) | 24 hours after weaning |

Data sourced from multiple studies.[1][3][7]

Table 2: Comparative Efficacy of this compound Treatment

| Parameter | Animal Group | This compound Treated | Control Group | Statistical Significance |

| Estrus Rate (%) | Gilts | 90.0% | 78.5% | p ≤ 0.05[1] |

| Pluriparous Sows | 93.3% | 80.8% | p < 0.05[3] | |

| All Sows (Herd Study) | 93.2% | 87.2% | p = 0.0119[7] | |

| Pregnancy Rate (%) | Gilts | 94.6% | Not Reported | Statistically better than untreated (p < 0.05)[3] |

| Farrowing Rate (%) | Gilts | 93.9% | Not Reported | Statistically better than untreated (p < 0.05)[3] |

| Gilts (Herd Study) | 93.33% (avg) | 89.23% (avg) | p ≤ 0.05 (for gilt subgroup)[1] | |

| Weaning-to-Estrus Interval | Pluriparous Sows | Improved | - | p < 0.05[3] |

| Primiparous Sows | Improved | - | p < 0.05[3] |

Experimental Protocols

Protocol 1: Estrus Induction in Weaned Sows

Objective: To induce and synchronize estrus in primiparous and pluriparous sows post-weaning.

Materials:

-

This compound injection (e.g., Maprelin®, 75 µg/mL)[3]

-

Sterile syringes and needles for intramuscular injection

-

Animal restraining equipment

-

Teaser boar for estrus detection

-

Record-keeping materials

Methodology:

-

Animal Selection: Select healthy primiparous and pluriparous sows at the time of piglet weaning. Exclude animals with general health disorders or a history of infertility.[3]

-

Timing of Injection: At 24 (±2) hours post-weaning, administer a single intramuscular injection of this compound.[3][7] The injection should be given into the neck muscle.[1]

-

Dosage Administration:

-

Estrus Detection: Beginning 48 hours after the injection, perform estrus detection at least twice daily (e.g., morning and evening).[2][7] Utilize a teaser boar to identify sows exhibiting the standing reflex.

-

Artificial Insemination (AI): Follow a standard fixed-time AI protocol based on the onset of estrus. For example:

-

Data Collection: Record the weaning-to-estrus interval (WEI), estrus rate, insemination details, farrowing rate, and total number of piglets born.

Protocol 2: Estrus Induction in Gilts

Objective: To induce and synchronize estrus in sexually mature gilts following hormonal cycle control.

Materials:

-

Progestogen feed additive (e.g., altrenogest)

-

This compound injection (75 µg/mL)

-

Sterile syringes and needles

-

Teaser boar

-

Record-keeping materials

Methodology:

-

Animal Selection: Select healthy, sexually mature gilts that have exhibited at least one natural estrus cycle.

-

Cycle Synchronization: Administer an oral progestogen (e.g., altrenogest, 20 mg/day) for 18 consecutive days to synchronize the gilts.[1][7]

-

Timing of Injection: At 48 (±2) hours after the final altrenogest administration, administer a single intramuscular injection of this compound into the neck muscle.[3][7]

-

Dosage Administration: Administer a dose of 150 µg (2.0 mL) of this compound.[1][3]

-

Estrus Detection: Begin estrus detection using a teaser boar at 72 hours after the final altrenogest treatment (24 hours post-peforelin injection).[1][7] Conduct checks twice daily.

-

Artificial Insemination (AI): Perform AI according to the farm's standard operating procedures, based on the onset and duration of the standing heat.

-

Data Collection: Record the interval from last altrenogest treatment to estrus, estrus rate, insemination details, pregnancy rate, farrowing rate, and litter size.

Caption: Experimental workflow for this compound administration.

Logical Relationships and Expected Outcomes

The application of this compound is designed to optimize reproductive efficiency by addressing common sources of variability in swine breeding. The logical flow from injection to improved herd performance is based on a cascade of physiological and management-related outcomes.

Caption: Logical flow of this compound's effects.

Safety and Handling

-

Contraindications: Do not use in prepubertal gilts, pregnant or lactating animals, or in cases of infertility or general health disorders.[3]

-

User Safety: this compound may cause irritation and sensitization. Individuals with known hypersensitivity to GnRH analogues should avoid handling the product.[3] Accidental self-injection can affect the reproductive system, and particular care should be taken by pregnant women or women of childbearing age.[4]

-

Withdrawal Period: No withdrawal period is required for meat from treated pigs when used according to label directions.[3]

-

Storage: Store refrigerated between 2°C and 8°C.[3]

References

- 1. medycynawet.edu.pl [medycynawet.edu.pl]

- 2. Effect of a GnRH analogue (this compound) on the litter performance of gilts and sows - PMC [pmc.ncbi.nlm.nih.gov]

- 3. drugs.com [drugs.com]

- 4. vmd.defra.gov.uk [vmd.defra.gov.uk]

- 5. thepigsite.com [thepigsite.com]

- 6. researchgate.net [researchgate.net]

- 7. An evaluation of gonadotropin-releasing hormone analogue administered to gilts and sows on subsequent reproductive performance and piglet birth weight - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Peforelin in Estrus Synchronization of Gilts

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peforelin, a synthetic analog of gonadotropin-releasing hormone (GnRH), is utilized in swine reproduction to synchronize estrus in sexually mature gilts.[1] Its application is particularly effective following a progestogen treatment, such as with altrenogest, to inhibit the estrous cycle. By mimicking the action of endogenous GnRH, this compound stimulates the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the anterior pituitary, which in turn promotes follicular development and ovulation.[1] These application notes provide detailed protocols for the use of this compound in gilts for estrus synchronization, summarize key quantitative data on its efficacy, and illustrate the underlying signaling pathways and experimental workflows.

Mechanism of Action

This compound acts as an agonist at the GnRH receptors on the surface of gonadotrope cells in the anterior pituitary gland.[2] The binding of this compound to these G-protein coupled receptors initiates an intracellular signaling cascade. This process is primarily mediated through the Gq-protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).[3] These events lead to the activation of downstream mitogen-activated protein kinase (MAPK) cascades, which ultimately results in the synthesis and release of FSH and LH.[4]

Signaling Pathway of this compound (GnRH Agonist)

Caption: this compound signaling pathway in a pituitary gonadotrope cell.

Experimental Protocols

The following protocols are based on established research methodologies for estrus synchronization in gilts using this compound.[1]

Protocol 1: Estrus Synchronization in Gilts

Objective: To synchronize estrus in a group of sexually mature gilts.

Materials:

-

Sexually mature gilts (at least one observed estrus)

-

Altrenogest (e.g., Regumate®)

-

This compound (e.g., Maprelin®)

-

Syringes and needles for intramuscular injection

-

Teaser boar for estrus detection

Procedure:

-

Progestogen Treatment: Administer altrenogest orally to each gilt at a dose of 20 mg per day for 18 consecutive days.[1]

-

This compound Administration: Forty-eight hours after the final altrenogest administration, inject each gilt intramuscularly in the neck with a single dose of 150 µg of this compound.[1]

-

Estrus Detection: Begin estrus detection 72 hours after the last altrenogest treatment (24 hours after this compound injection) using a teaser boar.[1] Perform estrus detection at least twice daily. Gilts are typically in standing heat and ready for insemination from the second day after this compound administration.[1]

-

Insemination: Inseminate gilts that exhibit a standing heat response. The timing of insemination relative to the onset of estrus may vary based on farm-specific protocols. A common practice is to inseminate 12 and 24 hours after the first detection of standing heat.

Experimental Workflow for Estrus Synchronization in Gilts

Caption: Experimental workflow for this compound-based estrus synchronization.

Data Presentation

The following tables summarize quantitative data from a study evaluating the efficacy of this compound for estrus synchronization in gilts compared to a control group that received altrenogest but no this compound.[1]

Table 1: Estrus and Pregnancy Rates in Gilts

| Treatment Group | Number of Gilts (n) | Estrus Rate (%) | Pregnancy Rate (%) | Farrowing Rate (%) |

| This compound (PG) | 40 | 90.0 | 97.2 | 95.0 |

| Control (CG) | 42 | 78.5 | 87.9 | 88.6 |

| Statistically significant difference (p ≤ 0.05) compared to the control group.[1] |

Table 2: Litter Performance in Gilts

| Treatment Group | Total Piglets Born (mean ± SD) | Live Born Piglets (mean ± SD) | Stillborn Piglets (mean ± SD) |

| This compound (PG) | 11.48 ± 2.89 | 10.97 ± 2.82 | 0.51 ± 0.88 |

| Control (CG) | 11.63 ± 3.12 | 11.08 ± 3.01 | 0.55 ± 0.93 |

| No statistically significant differences were found between the groups for these parameters.[1] |

Conclusion

The use of this compound following an 18-day altrenogest treatment is an effective method for synchronizing estrus in sexually mature gilts. The provided protocols and data demonstrate that this compound can significantly increase both the estrus rate and pregnancy rate in treated gilts compared to untreated controls.[1] While no significant impact on litter size was observed in the cited study, the improved reproductive efficiency through better synchronization offers considerable advantages for swine production management.[1] The understanding of the GnRH signaling pathway provides a basis for further research and development of reproductive technologies in swine.

References

- 1. medycynawet.edu.pl [medycynawet.edu.pl]

- 2. Physiology, Gonadotropin-Releasing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Peforelin Dosage in Primiparous vs. Pluriparous Sows

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peforelin, a synthetic analogue of lamprey gonadotropin-releasing hormone-III (lGnRH-III), is a veterinary pharmaceutical used to manage reproduction in swine.[1][2] It functions as a GnRH agonist, selectively stimulating the synthesis and release of follicle-stimulating hormone (FSH) from the anterior pituitary gland with minimal effect on luteinizing hormone (LH).[3] This selective action on FSH promotes follicular development, leading to the induction and synchronization of estrus in sows post-weaning. Understanding the differential dosage requirements between primiparous (first-litter) and pluriparous (multiple-litter) sows is critical for optimizing reproductive efficiency and herd management. These application notes provide detailed protocols and quantitative data to guide researchers and professionals in the use of this compound.

Mechanism of Action